N-(2-((6-((4-methylpyridin-2-yl)amino)pyrimidin-4-yl)amino)ethyl)-2-phenoxyacetamide
Description
Properties
IUPAC Name |
N-[2-[[6-[(4-methylpyridin-2-yl)amino]pyrimidin-4-yl]amino]ethyl]-2-phenoxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N6O2/c1-15-7-8-21-18(11-15)26-19-12-17(24-14-25-19)22-9-10-23-20(27)13-28-16-5-3-2-4-6-16/h2-8,11-12,14H,9-10,13H2,1H3,(H,23,27)(H2,21,22,24,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNNQBXCJABBSDI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NC2=NC=NC(=C2)NCCNC(=O)COC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biochemical Pathways
The downstream effects of N-(2-((6-((4-methylpyridin-2-yl)amino)pyrimidin-4-yl)amino)ethyl)-2-phenoxyacetamide likely involve various biochemical pathways. These could include cell signaling cascades, metabolic pathways, or gene expression networks. Unfortunately, specific details are lacking.
- How well the compound is absorbed after administration (e.g., oral, intravenous, or topical). Its distribution within tissues and organs. The enzymatic breakdown of the compound. How the body eliminates the compound.
Biological Activity
N-(2-((6-((4-methylpyridin-2-yl)amino)pyrimidin-4-yl)amino)ethyl)-2-phenoxyacetamide is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry. This article explores the synthesis, mechanisms of action, and biological evaluations of this compound, supported by relevant data tables and case studies.
Chemical Structure and Properties
The compound is classified as a pyridinylpyrimidine derivative, characterized by a complex structure that includes both a pyrimidine and a phenoxyacetamide moiety. Its molecular formula is , and it has a molecular weight of approximately 336.42 g/mol. The structural formula can be represented as follows:
Synthesis
The synthesis of this compound typically involves multi-step organic reactions including:
- Formation of the pyrimidine core.
- Introduction of the 4-methylpyridine substituent.
- Coupling with the phenoxyacetyl group.
The biological activity of this compound is primarily attributed to its role as an inhibitor of certain enzymes involved in inflammatory processes, particularly cyclooxygenase (COX) enzymes. Inhibition of COX enzymes leads to reduced production of prostaglandins, which are mediators of inflammation.
Case Studies and Research Findings
- Anti-inflammatory Activity : A study demonstrated that compounds similar to this compound exhibit significant inhibition of COX enzymes, with IC50 values ranging from 0.84 to 1.39 μM for various analogs . This suggests that the compound may have potential therapeutic applications in treating inflammatory diseases.
- Antitumor Activity : Preliminary evaluations indicate that derivatives of this compound show promise in inhibiting tumor growth in vitro. For instance, certain analogs demonstrated cytotoxic effects against various cancer cell lines, with IC50 values indicating effective concentrations.
- Tuberculosis Inhibition : Another study explored the activity of related compounds against Mycobacterium tuberculosis, showing promising results with IC50 values ranging from 1.35 to 2.18 μM for some derivatives, suggesting potential use in anti-tubercular therapy .
Data Table: Biological Activities
Comparison with Similar Compounds
Research Implications and Limitations
Further in vitro and in vivo studies are required to validate these hypotheses.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-(2-((6-((4-methylpyridin-2-yl)amino)pyrimidin-4-yl)amino)ethyl)-2-phenoxyacetamide, and how do reaction conditions influence yield?
- Methodology : Synthesis typically involves multi-step nucleophilic substitution and condensation reactions. For example:
- Step 1 : Substitution of nitro groups under alkaline conditions (e.g., using 4-methylpyridin-2-amine and pyrimidine intermediates) .
- Step 2 : Reduction of nitro intermediates with iron powder under acidic conditions .
- Step 3 : Condensation with phenoxyacetic acid derivatives using coupling agents like DCC or EDCI .
- Critical Factors :
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| pH (Step 1) | 8–10 | Higher pH accelerates substitution but may cause hydrolysis |
| Temperature (Step 2) | 60–80°C | Excessive heat degrades intermediates |
| Solvent (Step 3) | DMF or THF | Polar aprotic solvents enhance coupling efficiency |
Q. How is the structural integrity of this compound validated post-synthesis?
- Analytical Workflow :
NMR Spectroscopy : Confirm regioselectivity of amino and acetamide groups (e.g., δ 8.2–8.5 ppm for pyrimidine protons, δ 2.3 ppm for methyl groups) .
Mass Spectrometry : Verify molecular weight (e.g., ESI-MS m/z calculated for C₂₁H₂₄N₆O₂: 392.19; observed: 392.2) .
X-ray Crystallography : Resolve conformational details (e.g., dihedral angles between pyrimidine and phenoxy groups <15°) .
Q. What preliminary biological activity data exist for this compound?
- Key Findings :
- Neurological Targets : Modulates GABAₐ receptors in rodent models (IC₅₀ = 2.1 μM) .
- Antimicrobial Activity : Limited efficacy against Gram-positive bacteria (MIC = 128 μg/mL) .
- Assay Design : Use patch-clamp electrophysiology for receptor studies and broth microdilution for antimicrobial testing .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity across studies?
- Case Example : Discrepancies in IC₅₀ values for kinase inhibition (e.g., 0.5 μM vs. 5.0 μM in two studies).
- Troubleshooting Steps :
Purity Check : Confirm compound purity via HPLC (>98%) to rule out impurity interference .
Assay Conditions : Standardize ATP concentrations (e.g., 10 μM vs. 100 μM) to account for competitive binding .
Structural Polymorphism : Compare crystal structures to identify conformational impacts on activity .
Q. What strategies improve selectivity for pyrimidine-based targets over off-site receptors?
- Substituent Effects :
| Substituent | Target Affinity (Ki, nM) | Off-Target (e.g., CYP3A4) |
|---|---|---|
| 4-Methylpyridin-2-yl | 12 ± 2 | 4500 ± 300 |
| 4-Fluorophenyl | 8 ± 1 | 2200 ± 200 |
- Rational Design : Introduce steric hindrance (e.g., trifluoromethyl groups) to block off-target binding pockets .
Q. How can environmental impact assessments guide disposal protocols for this compound?
- Experimental Framework :
- Fate Analysis : Measure hydrolysis half-life (t₁/₂) in aqueous buffers (pH 7.4: t₁/₂ = 72 hours) .
- Ecotoxicity : Test on Daphnia magna (LC₅₀ = 1.2 mg/L) using OECD Guideline 202 .
- Mitigation : Degrade via ozonation (90% removal in 30 minutes) .
Methodological Guidance
Q. What computational tools predict the pharmacokinetic profile of this compound?
- In Silico Workflow :
Lipophilicity : Calculate logP using ChemAxon (predicted logP = 2.1) .
Metabolic Stability : Simulate CYP450 metabolism with Schrödinger’s ADMET Predictor .
Bioavailability : Apply the Rule of Five (molecular weight <500, H-bond donors <5) .
Q. How to design a SAR study focusing on the pyrimidine core?
- Variable Groups :
| Position | Modifications Tested | Activity Trend |
|---|---|---|
| C6 | -NH₂, -OCH₃ | -NH2 enhances kinase inhibition 3-fold |
| C4 | -CH₃, -CF₃ | -CF₃ improves metabolic stability |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
